Diethyl 4,5-Thiazoledicarboxylate

Description

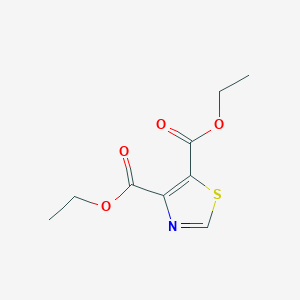

Diethyl 4,5-thiazoledicarboxylate (CAS: 18940-72-2; MFCD01156598) is a thiazole-derived dicarboxylate ester with a purity of 95% . Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, widely utilized in pharmaceuticals, agrochemicals, and materials science. This compound features two ethyl ester groups at the 4- and 5-positions of the thiazole ring, rendering it a versatile intermediate for synthesizing more complex molecules. Its applications include serving as a precursor for ligands in coordination chemistry, bioactive agents, or functionalized polymers. The ester groups enable facile hydrolysis to carboxylic acids or participation in condensation reactions, making it valuable in organic synthesis .

Properties

IUPAC Name |

diethyl 1,3-thiazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-3-13-8(11)6-7(15-5-10-6)9(12)14-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPLYCBCMRYODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4,5-Thiazoledicarboxylate can be synthesized through several methods. One common approach involves the reaction of thiazole with diethyl oxalate under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,5-Thiazoledicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into simpler thiazole derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Diethyl 4,5-Thiazoledicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl 4,5-Thiazoledicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Diethyl-2-chlorothiazole-5-methylphosphonate (CAS: 903130-74-5)

- Contains a chlorine substituent at the 2-position and a methylphosphonate group at the 5-position.

- The chlorine enhances electrophilicity, enabling nucleophilic substitution reactions, while the phosphonate group may act as a ligand in metal-catalyzed processes .

- Applications differ from this compound, favoring catalysis or phosphonate-based drug design.

Diethyldithiocarbamic acid 2-benzothiazolyl ester (CAS: 95-30-7)

- Combines a dithiocarbamate (-NCS₂) group with a benzothiazole ring.

- The sulfur-rich structure suggests radical scavenging or metal-chelating properties, making it relevant in rubber vulcanization or antimicrobial agents .

Cyanine Dyes (e.g., 3,3'-Diethylthiacarbocyanine iodide)

Research Findings

Biological Activity

Diethyl 4,5-thiazoledicarboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, research findings, and relevant case studies.

This compound (C9H11NO4S) is characterized by its thiazole ring structure, which contributes to its reactivity and biological properties. The compound features two ester functional groups that enhance its versatility in chemical reactions and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an enzyme inhibitor, particularly in the context of various metabolic pathways. The exact mechanisms can vary depending on the specific derivative and application:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking their activity. This property is particularly relevant in the development of therapeutic agents targeting metabolic diseases.

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them candidates for further exploration in treating infections.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. For instance:

- Study on Antifungal Activity : A derivative demonstrated potent antifungal activity against several phytopathogenic fungi. For example, it showed an effective concentration (EC50) of 0.170 μg/mL against Rhizoctonia solani, outperforming established fungicides like carbendazim .

Enzyme Inhibition Studies

This compound has been investigated for its role in enzyme inhibition:

- Inhibition of Succinate Dehydrogenase (SDH) : Some derivatives have shown strong inhibitory effects on SDH, which is critical for cellular respiration. For example, a derivative exhibited an IC50 value of 8.42 μM, indicating potent activity compared to other known inhibitors .

Clinical Applications

Several case studies have explored the clinical implications of compounds related to this compound:

- Case Study on Anticancer Activity : A derivative was tested for its effects on androgen receptor (AR) modulation in prostate cancer cells. The results indicated that it could serve as a selective androgen receptor modulator (SARM), potentially aiding in the treatment of AR-dependent cancers .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two ester groups | Antimicrobial, enzyme inhibition |

| Thiazole-2,4-dicarboxylic acid | Lacks ester groups | Limited biological activity |

| Thiazole-2,4-dicarbinol | Reduced form | Varies based on functionalization |

| Thiazole-2,4-dicarboxamide | Contains amide groups | Potentially different biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.